molecular formula C10H5BrFNO B11863482 5-Bromo-6-fluoroquinoline-2-carbaldehyde

5-Bromo-6-fluoroquinoline-2-carbaldehyde

Cat. No.: B11863482
M. Wt: 254.05 g/mol
InChI Key: WSNJYOOOPHFGPE-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H5BrFNO and a molecular weight of 254.06 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-Bromo-6-fluoroquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the functionalization of quinoline derivatives. Classical methods such as the Gould–Jacobs, Friedländer, and Skraup syntheses are often employed to construct the quinoline scaffold . These methods typically involve the use of transition metal catalysts, ionic liquids, or greener chemical processes to achieve the desired functionalization.

Chemical Reactions Analysis

5-Bromo-6-fluoroquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-fluoroquinoline-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroquinoline-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The bromine and fluorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-6-fluoroquinoline-2-carbaldehyde can be compared with other quinoline derivatives such as:

The presence of both bromine and fluorine atoms in this compound makes it unique and can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C10H5BrFNO

Molecular Weight

254.05 g/mol

IUPAC Name

5-bromo-6-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrFNO/c11-10-7-2-1-6(5-14)13-9(7)4-3-8(10)12/h1-5H

InChI Key

WSNJYOOOPHFGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)F)N=C1C=O

Origin of Product

United States

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